

In-Depth Technical Guide: BN-82451 Dihydrochloride

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Compound of Interest		
Compound Name:	BN-82451 dihydrochloride	
Cat. No.:	B1667339	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to **BN-82451 dihydrochloride**, a multitargeting neuroprotective agent.

Core Molecular and Physical Data

BN-82451 dihydrochloride is the salt form of the active compound BN-82451. Key quantitative data for the dihydrochloride form are summarized below.

Property	Value	Citation(s)
Molecular Weight	391.4 g/mol	[1][2]
Molecular Formula	C18H28Cl2N2OS	[2]
CAS Number	663172-95-0	[1][2]
IUPAC Name	4-[2-(aminomethyl)-1,3-thiazol- 4-yl]-2,6-di-tert- butylphenol;dihydrochloride	[2]
Synonyms	BN-82451 2HCl, BN 82451B 2HCl	[3]



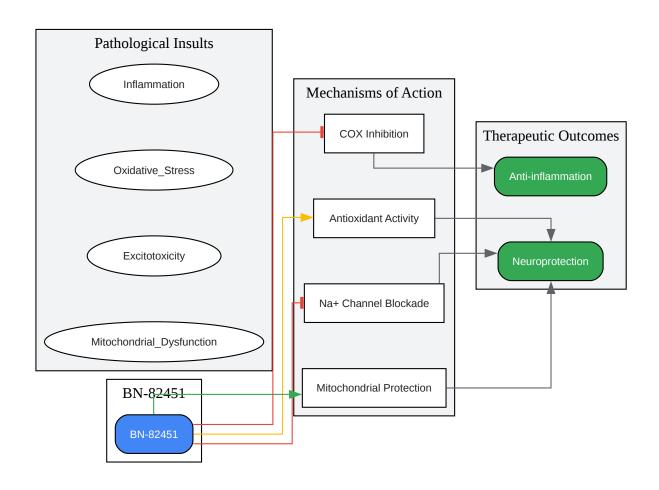
Mechanism of Action: A Multi-Targeting Approach

BN-82451 exhibits a multi-faceted mechanism of action, which contributes to its neuroprotective and anti-inflammatory properties. This approach is a departure from single-target drugs, aiming to address the complex pathology of neurodegenerative diseases.[4][5] The primary mechanisms include:

- Sodium Channel Blockade: By blocking Na+ channels, BN-82451 can mitigate excitotoxicity, a process implicated in neuronal damage in various neurodegenerative conditions.[4][5]
- Antioxidant Properties: The compound possesses antioxidant capabilities, enabling it to neutralize harmful reactive oxygen species (ROS) and reduce oxidative stress, a key factor in neuronal cell death.[6]
- Mitochondrial Protection: BN-82451 helps to preserve mitochondrial function, which is often impaired in neurodegenerative diseases, leading to energy deficits and apoptosis.[4][5]
- Cyclooxygenase (COX) Inhibition: The anti-inflammatory effects of BN-82451 are largely attributed to its inhibition of COX enzymes (both COX-1 and COX-2), which are involved in the production of pro-inflammatory prostaglandins.[3][4]

The following diagram illustrates the interconnected pathways through which BN-82451 exerts its neuroprotective effects.





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Figure 1. Multi-target mechanism of action of BN-82451.

Experimental Protocols

Detailed experimental protocols for BN-82451 are not extensively available in the public domain. The following methodologies are based on standard assays relevant to its known mechanisms of action.

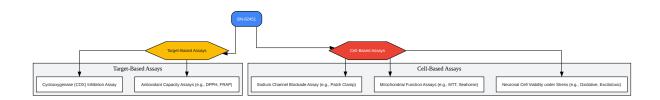
Preclinical In Vivo Model: R6/2 Transgenic Mouse Model of Huntington's Disease



- Objective: To assess the neuroprotective effects of BN-82451 in a well-established mouse model of Huntington's disease.
- Methodology:
 - Animal Model: R6/2 transgenic mice expressing exon 1 of the human Huntington's disease gene are used.
 - Drug Administration: Oral administration of BN-82451.
 - Behavioral Analysis: Motor performance is assessed using standardized tests.
 - Survival Analysis: The lifespan of treated versus untreated mice is monitored.
 - Histopathological Analysis: Post-mortem brain tissue is analyzed for markers of neurodegeneration, such as brain atrophy, neuronal atrophy, and the presence of neuronal intranuclear inclusions.

In Vitro Assays

The following diagram outlines a general workflow for the in vitro characterization of a compound like BN-82451.



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Figure 2. General workflow for in vitro characterization.

- Cyclooxygenase (COX) Inhibition Assay:
 - Principle: Measures the ability of BN-82451 to inhibit the activity of COX-1 and COX-2 enzymes.
 - General Protocol: Purified COX-1 or COX-2 is incubated with the test compound and arachidonic acid (the substrate). The production of prostaglandins is then quantified, typically using ELISA or mass spectrometry.
- Sodium Channel Blockade Assay:
 - Principle: Evaluates the effect of BN-82451 on sodium channel function in neuronal cells.
 - General Protocol: Electrophysiological techniques, such as patch-clamp, are used to measure the sodium currents in cultured neurons in the presence and absence of BN-82451.
- Antioxidant Activity Assays:
 - Principle: Quantifies the radical scavenging or reducing capacity of BN-82451.
 - General Protocols:
 - DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Measures the discoloration of a DPPH solution upon reduction by the antioxidant.
 - FRAP (Ferric Reducing Antioxidant Power) Assay: Measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form, which results in a colored product.
- Mitochondrial Protection Assay:
 - Principle: Assesses the ability of BN-82451 to protect mitochondrial function under conditions of cellular stress.
 - General Protocol: Cultured neuronal cells are exposed to a toxin that induces
 mitochondrial dysfunction (e.g., rotenone or MPP+). Cell viability and mitochondrial



function (e.g., mitochondrial membrane potential, ATP production) are measured in the presence and absence of BN-82451.

Clinical Development

A Phase IIa clinical trial (NCT02231580) was initiated to investigate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451 in male patients with Huntington's disease. However, this study was terminated.

Summary of Terminated Phase IIa Trial (NCT02231580)

Parameter	Details	
Official Title	A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451B, Administered Twice Daily Over 4 Weeks, in Male Patients With Huntington's Disease	
Condition	Huntington's Disease	
Intervention	Drug: BN82451B (capsule), Drug: Placebo (capsule)	
Primary Outcome	Safety and tolerability	
Status	Terminated	

Conclusion

BN-82451 dihydrochloride is a promising neuroprotective agent with a multi-targeting mechanism of action that addresses several key pathological processes in neurodegenerative diseases. Preclinical studies, particularly in a mouse model of Huntington's disease, demonstrated its potential to improve motor function and survival. While its clinical development was halted, the unique pharmacological profile of BN-82451 continues to be of interest to the scientific community. Further research may explore its therapeutic potential in other neurodegenerative and inflammatory conditions.



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